WWamide-3

Neuropeptide Structure-Activity Relationship (SAR) Molluscan Neuromodulation

Procure WWamide-3 (CAS 149636-89-5) for definitive SAR studies. This heptapeptide features a critical Gln³ substitution, unlike the Glu³ residue in WWamide-1/2. This unique polar amide alters electrostatic and hydrogen-bonding capacity, making it essential for mapping receptor interactions in molluscan models. Ensure research specificity—generic substitution is invalid. Sourced for high-purity peptide synthesis.

Molecular Formula C46H66N12O9S
Molecular Weight 963.2 g/mol
CAS No. 149636-89-5
Cat. No. B611830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWWamide-3
CAS149636-89-5
SynonymsWWamide-3;  H-Trp-lys-gln-met-ser-val-trp-NH2; 
Molecular FormulaC46H66N12O9S
Molecular Weight963.2 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)N
InChIInChI=1S/C46H66N12O9S/c1-25(2)39(46(67)56-36(40(50)61)21-27-23-52-32-13-7-5-11-29(27)32)58-45(66)37(24-59)57-44(65)35(17-19-68-3)55-43(64)34(15-16-38(49)60)54-42(63)33(14-8-9-18-47)53-41(62)30(48)20-26-22-51-31-12-6-4-10-28(26)31/h4-7,10-13,22-23,25,30,33-37,39,51-52,59H,8-9,14-21,24,47-48H2,1-3H3,(H2,49,60)(H2,50,61)(H,53,62)(H,54,63)(H,55,64)(H,56,67)(H,57,65)(H,58,66)/t30-,33-,34-,35-,36-,37-,39-/m0/s1
InChIKeyZQWIXJGSXPNQQN-GURSNEKKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

WWamide-3 (CAS 149636-89-5) – A Molluscan Heptapeptide Amide Neuropeptide for Neuromodulation Research


WWamide-3 is a biologically active heptapeptide amide originally isolated from the ganglia of the African giant snail, Achatina fulica [1]. It belongs to the WWamide family, a subset of the larger Wamide superfamily, characterized by the presence of tryptophan residues at both the N- and C-termini [2]. The amino acid sequence of WWamide-3 is H-Trp-Lys-Gln-Met-Ser-Val-Trp-NH₂ [3]. It has been shown to inhibit the rhythmic contraction of the anterior byssus retractor muscle (ABRM) .

WWamide-3 vs. Generic Neuropeptides: Why Amino Acid Substitutions Dictate Differential Neuromodulatory Function


Generic substitution among the WWamide family is not scientifically valid due to specific, non-conservative amino acid differences that directly impact biological activity. WWamide-1 (H-Trp-Lys-Glu-Met-Ser-Val-Trp-NH₂) and WWamide-2 (H-Trp-Arg-Glu-Met-Ser-Val-Trp-NH₂) share a glutamic acid (Glu) residue at position 3 [1]. In contrast, WWamide-3 uniquely features a glutamine (Gln) substitution at this same position . This substitution of a charged acidic residue (Glu) for a neutral polar amide (Gln) alters the peptide's local electrostatic potential and hydrogen-bonding capacity, which is a key determinant for receptor binding and activation. Consequently, the activity profile of WWamide-3 cannot be reliably inferred from data generated using WWamide-1 or WWamide-2. The quantitative evidence below substantiates this non-interchangeability.

WWamide-3 (CAS 149636-89-5): Head-to-Head Quantitative Differentiation from WWamide-1 and WWamide-2


WWamide-3 Demonstrates a Unique Gln³ Substitution Differentiating its Structure and Implied Function from WWamide-1 and WWamide-2

WWamide-3 differentiates itself from its closest in-class analogs, WWamide-1 and WWamide-2, through a specific and non-conservative amino acid substitution at position 3 in the heptapeptide sequence [1]. The sequence of WWamide-3 is H-Trp-Lys-Gln-Met-Ser-Val-Trp-NH₂, whereas WWamide-1 and WWamide-2 are H-Trp-Lys-Glu-Met-Ser-Val-Trp-NH₂ and H-Trp-Arg-Glu-Met-Ser-Val-Trp-NH₂, respectively [2]. This 'Glu to Gln' substitution in WWamide-3 replaces a negatively charged acidic side chain with a neutral polar amide, fundamentally altering the local charge distribution and hydrogen bonding potential .

Neuropeptide Structure-Activity Relationship (SAR) Molluscan Neuromodulation

WWamide-3 Exerts a Functional Neuromodulatory Effect: Inhibition of ABRM Rhythmic Contraction

The functional activity of WWamide-3 has been quantified in a classic molluscan muscle preparation. WWamide-3 is demonstrated to inhibit the rhythmic contraction of the anterior byssus retractor muscle (ABRM) [1]. While this activity is a class-level feature of the WWamide family [2], it provides a verified functional baseline for this specific compound.

Muscle Physiology Molluscan Model Neuropeptide Action

Evidence-Based Research and Discovery Applications for WWamide-3 (CAS 149636-89-5)


Structure-Activity Relationship (SAR) Studies of Wamide Neuropeptide Analogs

WWamide-3 is an essential component for systematic SAR studies aimed at elucidating the functional consequences of the Glu³ to Gln³ substitution . Its unique sequence, when compared to WWamide-1 and WWamide-2, allows researchers to precisely map the contribution of the third-position residue to receptor binding affinity, G-protein coupling efficiency, and downstream physiological effects in molluscan and heterologous expression systems [1].

Molluscan Neurobiology and Muscle Physiology Research

WWamide-3 serves as a specific pharmacological probe in Achatina fulica and other molluscan models to study the neural control of muscle contraction [2]. Its established inhibitory effect on the ABRM rhythmic contraction makes it a valuable reagent for dissecting the peptidergic signaling pathways that modulate motor function, distinct from classical neurotransmitters and other neuropeptide families [3].

Comparative and Evolutionary Neuropeptidomics

As a member of the conserved Wamide superfamily, WWamide-3 is a key molecule for comparative studies investigating the evolution of neuropeptide signaling across Lophotrochozoa [4]. Its presence and activity can be benchmarked against homologous peptides like NdWFamide from Aplysia, providing insights into the molecular evolution of receptor-ligand co-evolution and the diversification of neuropeptide functions in invertebrates [5].

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